

# Spectroscopic Analysis of 2-Tert-butyl-4-methyl-6-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Tert-butyl-4-methyl-6-nitrophenol

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Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for **2-Tert-butyl-4-methyl-6-nitrophenol** (C<sub>11</sub>H<sub>15</sub>NO<sub>3</sub>), a substituted nitrophenol of interest in various chemical research domains, including synthesis and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document utilizes data from the close structural analog, 2,4-di-tert-butyl-6-nitrophenol, to predict and interpret the spectroscopic characteristics. This approach allows for a robust analysis based on established principles of structure-spectra correlation. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the characterization of this molecule.

## **Predicted Spectroscopic Data**

The following data tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Tert-butyl-4-methyl-6-nitrophenol**. The predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the tert-butyl and methyl groups. The strong deshielding effect of the nitro group and the phenolic proton will result in downfield shifts for adjacent protons.



Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~11.5	Singlet (broad)	1H	ОН	Chemical shift is concentration-dependent; intramolecular H-bonding.
~7.95	Doublet (d)	1H	Ar-H (H-5)	Coupled to H-3, expected small <sup>4</sup> J (meta) coupling (~2.5 Hz).
~7.30	Doublet (d)	1H	Ar-H (H-3)	Coupled to H-5, expected small <sup>4</sup> J (meta) coupling (~2.5 Hz).
~2.35	Singlet	3H	Ar-CH₃	Typical range for an aromatic methyl group.

| ~1.45 | Singlet | 9H | -C(CH<sub>3</sub>)<sub>3</sub> | Tert-butyl group protons are equivalent. |

<sup>13</sup>C NMR (Carbon NMR): The <sup>13</sup>C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to the electronegative oxygen and nitro groups will appear at lower field (higher ppm).

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Assignment	Notes
~155.0	C-1 (C-OH)	Phenolic carbon, deshielded by oxygen.
~140.0	C-6 (C-NO <sub>2</sub> )	Deshielded by the nitro group.
~137.0	C-4 (C-CH <sub>3</sub> )	Aromatic carbon attached to the methyl group.
~135.0	C-2 (C-tBu)	Aromatic carbon attached to the tert-butyl group.
~128.0	C-5	Aromatic CH.
~124.0	C-3	Aromatic CH.
~35.0	-C(CH3)3	Quaternary carbon of the tert- butyl group.
~29.5	-C(CH₃)₃	Methyl carbons of the tert-butyl group.

| ~21.0 | Ar-CH<sub>3</sub> | Methyl carbon attached to the aromatic ring. |

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrational frequencies of its functional groups. The presence of a hydroxyl group involved in intramolecular hydrogen bonding with the nitro group is a key feature.

Table 3: Predicted Key IR Absorptions (KBr Pellet)



Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3200-3400	Broad	O-H stretch (intramolecularly H- bonded)
~2960-2870	Strong	C-H stretch (aliphatic)
~1590, 1480	Medium-Strong	C=C stretch (aromatic)
~1530	Strong	NO <sub>2</sub> asymmetric stretch
~1340	Strong	NO <sub>2</sub> symmetric stretch

| ~1250 | Strong | C-O stretch (phenol) |

#### Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular weight of **2-Tert-butyl-4-methyl-6-nitrophenol** is 209.23 g/mol . Electron Ionization (EI) would likely cause characteristic fragmentation.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Relative Intensity	Assignment
209	High	[M]+ (Molecular Ion)
194	High	[M - CH <sub>3</sub> ] <sup>+</sup>
164	Medium	[M - NO <sub>2</sub> + H] <sup>+</sup>

| 148 | Medium | [M - CH<sub>3</sub> - NO<sub>2</sub>]<sup>+</sup> |

#### **Experimental Protocols**

The acquisition of high-quality spectroscopic data requires standardized procedures. The following sections outline general experimental protocols applicable to the analysis of **2-Tert-butyl-4-methyl-6-nitrophenol**.



#### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).[1] The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral region of interest.[2] Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and shimmed for the specific sample to ensure high magnetic field homogeneity.
- ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition: A proton-decoupled experiment is used to obtain singlets for all carbon signals. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

#### **IR Spectroscopy**

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[3]
   Pressure is applied to ensure good contact between the sample and the crystal surface.
- Background Collection: A background spectrum of the empty, clean ATR crystal is collected first. This accounts for atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related absorptions.
- Sample Spectrum Collection: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.
- Data Acquisition: Typically, spectra are collected over the mid-IR range (4000-400 cm<sup>-1</sup>) with a resolution of 4 cm<sup>-1</sup>.[3] Co-addition of 16-32 scans improves the signal-to-noise ratio.

#### **Mass Spectrometry**

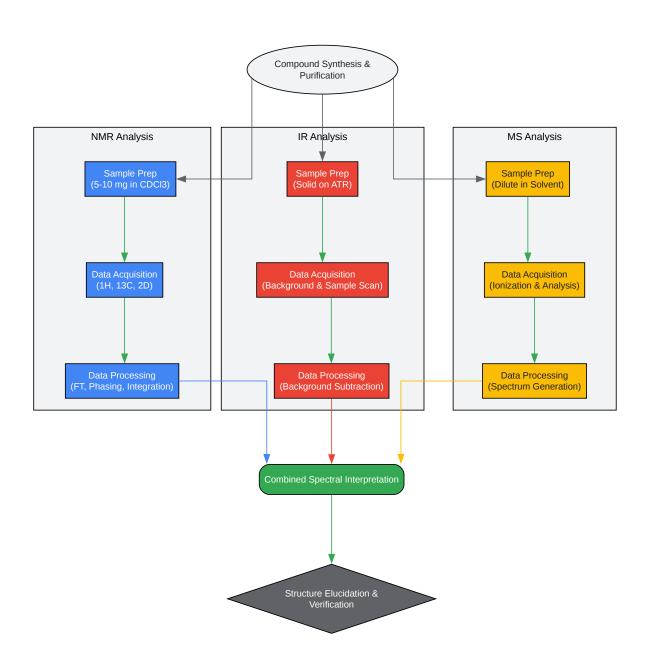


- Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a low concentration (e.g., 1 mg/mL). For direct infusion, a more dilute solution in a solvent compatible with the ionization source is used.
- Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[4] It typically uses 70 eV electrons to ionize the sample, causing predictable fragmentation.[4] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the molecular ion peak.
- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[5][6]
- Detection: An ion detector quantifies the abundance of each ion, and the data is plotted as a mass spectrum showing relative intensity versus m/z.[5]

#### **Visualization of Analytical Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like **2-Tert-butyl-4-methyl-6-nitrophenol**.





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Spectroscopic Analysis Workflow for Organic Compounds.



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